molecular formula C14H22N2 B8353593 n,n-Dimethyl-1-phenyl-1-(piperidin-4-yl)methanamine

n,n-Dimethyl-1-phenyl-1-(piperidin-4-yl)methanamine

Cat. No.: B8353593
M. Wt: 218.34 g/mol
InChI Key: UBYDSMUEMWKMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,n-Dimethyl-1-phenyl-1-(piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N,N-dimethyl-1-phenyl-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C14H22N2/c1-16(2)14(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13-15H,8-11H2,1-2H3

InChI Key

UBYDSMUEMWKMAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Amine units AM 19 and 21 were prepared by the same process using dimethylamine and, respectively, N-methyl(phenyl)methanamine in the preparation of the amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetonitrile intermediate.
[Compound]
Name
Amine
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amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetonitrile
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Synthesis routes and methods II

Procedure details

33% hydrogen bromide in glacial acetic acid (20 ml) was added to a solution of benzyl 4-((dimethylamino)(phenyl)methyl)piperidine-1-carboxylate (2.32 g, 6.58 mmol) in glacial acetic acid (20 ml), and stirring was carried out for 1.5 h at room temperature. A solid was precipitated by addition of diethyl ether. The supernatant solution was decanted off; diethyl ether was added repeatedly to the residue, and the supernatant solution was decanted off again each time. The residue was dried in vacuo and dissolved in methanol (20 ml); strongly basic ion exchanger Dowex 1×2-200 was added thereto, and stirring was carried out for 1 h at room temperature. The mixture was then filtered, the filter residue was washed with methanol, and the filtrate was concentrated in vacuo.
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0 (± 1) mol
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benzyl 4-((dimethylamino)(phenyl)methyl)piperidine-1-carboxylate
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2.32 g
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reactant
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20 mL
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solvent
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20 mL
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solvent
Reaction Step One

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